

Spectroscopic Analysis of 1-(piperazin-1-yl)propan-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-(Piperazin-1-yl)propan-2-ol**

Cat. No.: **B086012**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound **1-(piperazin-1-yl)propan-2-ol** (CAS No: 1074-54-0). Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of its structural fragments and comparison with similar compounds. It also outlines comprehensive experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic characteristics of **1-(piperazin-1-yl)propan-2-ol**. These predictions are derived from established principles of spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 3.8 - 4.0	m	1H	CH-OH
~ 2.8 - 3.0	br s	1H	NH (piperazine)
~ 2.6 - 2.8	m	4H	-CH ₂ -N-CH ₂ - (piperazine ring, proximal to propanol)
~ 2.3 - 2.5	m	4H	-CH ₂ -N-CH ₂ - (piperazine ring, distal to propanol)
~ 2.2 - 2.4	m	2H	N-CH ₂ -CH(OH)
~ 1.1 - 1.2	d	3H	CH ₃
Variable	br s	1H	OH

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm	Carbon Type	Assignment
~ 66 - 68	CH	CH-OH
~ 60 - 62	CH ₂	N-CH ₂ -CH(OH)
~ 54 - 56	CH ₂	-CH ₂ -N-CH ₂ - (piperazine ring)
~ 45 - 47	CH ₂	-CH ₂ -N-CH ₂ - (piperazine ring)
~ 20 - 22	CH ₃	CH ₃

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
3400 - 3200	Broad, Strong	O-H stretch	Alcohol
3300 - 3100	Medium	N-H stretch	Secondary Amine (Piperazine)
2970 - 2800	Strong	C-H stretch	Aliphatic (CH, CH ₂ , CH ₃)
1470 - 1440	Medium	C-H bend	Aliphatic (CH ₂ , CH ₃)
1130 - 1000	Strong	C-O stretch	Secondary Alcohol
1100 - 1000	Medium	C-N stretch	Aliphatic Amine

Mass Spectrometry (MS)

m/z Ratio	Interpretation
144	[M] ⁺ (Molecular Ion)
129	[M - CH ₃] ⁺
100	[M - CH(OH)CH ₃] ⁺
85	[Piperazine-CH ₂] ⁺
56	Piperazine fragment
45	[CH(OH)CH ₃] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

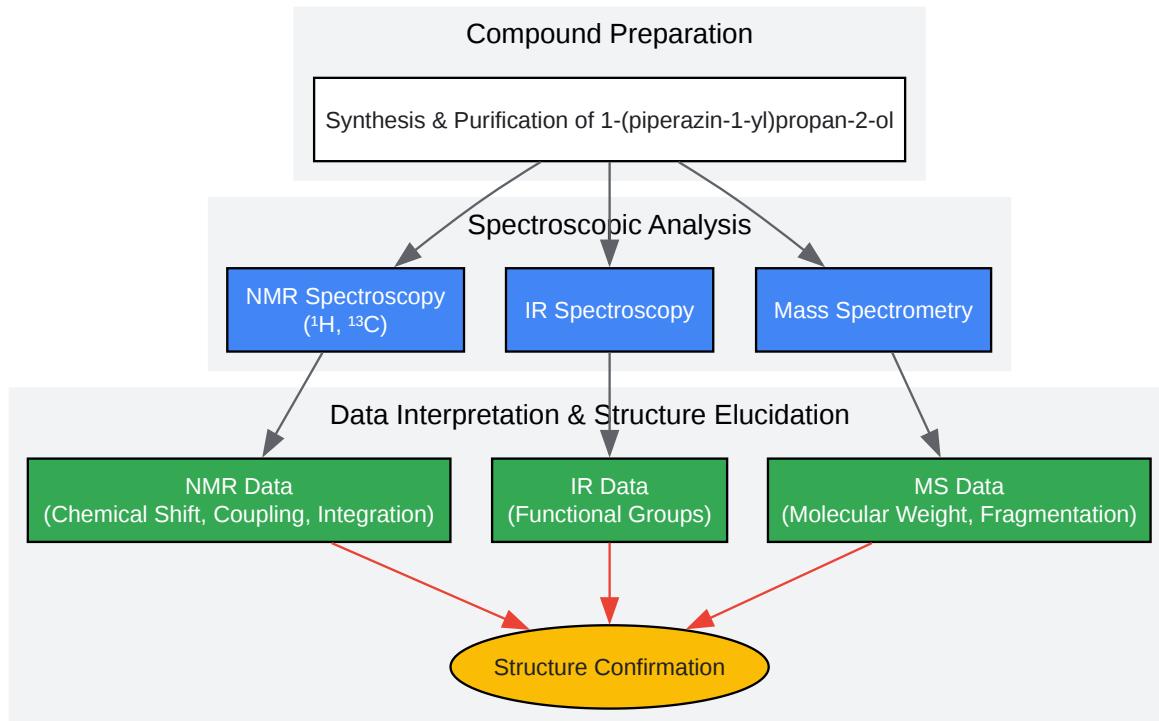
- Sample Preparation: Dissolve 5-10 mg of **1-(piperazin-1-yl)propan-2-ol** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of

solvent will depend on the solubility of the compound and the desired exchange characteristics of labile protons (OH, NH).

- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).
- Data Acquisition:
 - Transfer the solution to a clean 5 mm NMR tube.
 - Acquire ^1H NMR spectra using a 300-500 MHz spectrometer. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
 - Acquire ^{13}C NMR spectra using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ^1H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr).
 - Solid Film: If the sample is a solid, dissolve a small amount in a volatile solvent (e.g., methanol or dichloromethane), deposit the solution onto a salt plate, and allow the solvent to evaporate, leaving a thin film of the compound.[\[1\]](#)
 - Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal. This method requires minimal sample preparation.
- Data Acquisition: Place the sample holder in the IR spectrometer and record the spectrum over the range of 4000-400 cm^{-1} . A background spectrum should be recorded and subtracted from the sample spectrum.


- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.[2]
- Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques. EI is a hard ionization technique that often leads to extensive fragmentation, which can be useful for structural elucidation.[3] ESI is a softer ionization technique that is more likely to yield the molecular ion peak.
- Mass Analysis: The generated ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The detector records the abundance of each ion at a specific m/z ratio, generating the mass spectrum.
- Data Analysis: Identify the molecular ion peak to determine the molecular weight of the compound. Analyze the fragmentation pattern to deduce the structure of different parts of the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(piperazin-1-yl)propan-2-ol - CAS:1074-54-0 - Sunway Pharm Ltd [3wpharm.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Analysis of 1-(piperazin-1-yl)propan-2-ol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b086012#spectroscopic-data-for-1-piperazin-1-yl-propan-2-ol-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com